molecular formula C10H12F3N3O2 B6602249 ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans CAS No. 2307777-66-6

ethyl5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate,trans

Cat. No.: B6602249
CAS No.: 2307777-66-6
M. Wt: 263.22 g/mol
InChI Key: RTSPXYRETJTHKE-PHDIDXHHSA-N
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Description

Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans is a synthetic organic compound with a molecular formula of C10H12F3N3O2. This compound is characterized by the presence of an imidazole ring, a trifluoromethyl group, and a cyclopropyl group, making it a unique and versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, saturated imidazoline derivatives, and various substituted imidazole compounds .

Scientific Research Applications

Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-[2-(difluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate
  • Ethyl 5-amino-1-[2-(methyl)cyclopropyl]-1H-imidazole-4-carboxylate
  • Ethyl 5-amino-1-[2-(chloromethyl)cyclopropyl]-1H-imidazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .

Properties

IUPAC Name

ethyl 5-amino-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-2-18-9(17)7-8(14)16(4-15-7)6-3-5(6)10(11,12)13/h4-6H,2-3,14H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSPXYRETJTHKE-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2CC2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(C=N1)[C@@H]2C[C@H]2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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